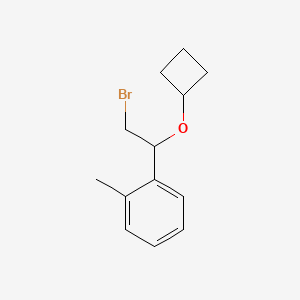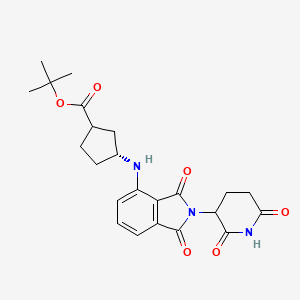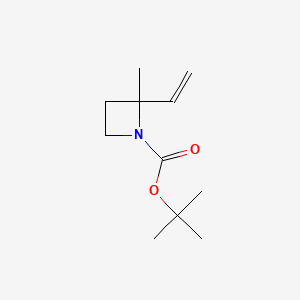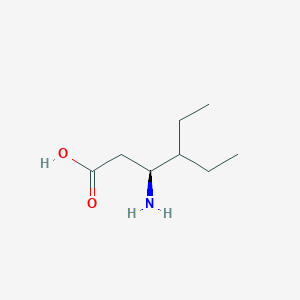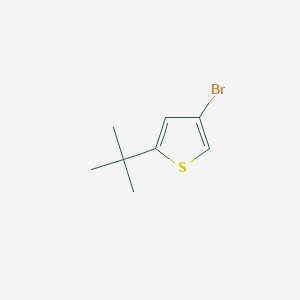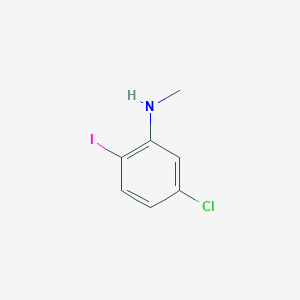
4-Hydroxypiperidine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxypiperidine-1-sulfonyl fluoride is a sulfonyl fluoride reagent used in synthetic chemistry and biochemistry. It has the molecular formula C5H10FNO3S and a molecular weight of 183.2 g/mol. This compound is known for its unique properties that make it useful as a chemical tool for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-1-sulfonyl fluoride typically involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . These methods provide a balance of reactivity and stability, making the compound suitable for various applications.
Industrial Production Methods
Industrial production methods for sulfonyl fluorides, including this compound, often involve the use of sulfur-containing substrates and transition-metal-catalyzed processes based on palladium, copper, and nickel . These methods ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Hydroxypiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include pyrilium salts for activation, hydrogen peroxide for oxidation, and transition-metal catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .
科学的研究の応用
4-Hydroxypiperidine-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of various piperidine derivatives.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-Hydroxypiperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules . This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Hydroxypiperidine-1-sulfonyl fluoride include other sulfonyl fluorides and piperidine derivatives, such as:
- 4-Hydroxypiperidine-1-sulfonyl chloride
- 4-Hydroxypiperidine-1-sulfonyl bromide
- 4-Hydroxypiperidine-1-sulfonyl iodide
Uniqueness
What sets this compound apart from these similar compounds is its unique balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential, such as in biochemical assays and synthetic chemistry.
特性
分子式 |
C5H10FNO3S |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
4-hydroxypiperidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2 |
InChIキー |
SHQCJZRCOOGFDX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B13489372.png)
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13489383.png)
![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)

![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)
